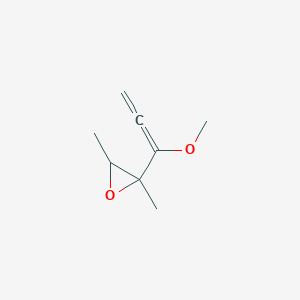
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a methoxypropadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method uses a racemic catalyst comprising a metal atom complexed by an asymmetric tetradentate ligand, which ensures high selectivity and yield . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalyst systems allows for efficient production with minimal by-products. The process involves the addition of methanol to propylene oxide in the presence of a catalyst, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides and ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers and alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at 25-50°C.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60-80°C.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Diols.
Substitution: Ethers and alcohols.
Aplicaciones Científicas De Investigación
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biological indicator and in the synthesis of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized as a solvent and antifreeze agent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methoxypropadienyl group can also participate in conjugation reactions, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypropene: An ether with similar reactivity but different applications.
1-Methoxy-2-propanol: A glycol ether used as a solvent and antifreeze agent.
Propylene glycol methyl ether: Another glycol ether with wide industrial applications
Uniqueness
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is unique due to its combination of an oxirane ring and a methoxypropadienyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance.
Propiedades
Número CAS |
61186-72-9 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-5-7(9-4)8(3)6(2)10-8/h6H,1H2,2-4H3 |
Clave InChI |
COPKEVRTDUDRJR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)(C)C(=C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


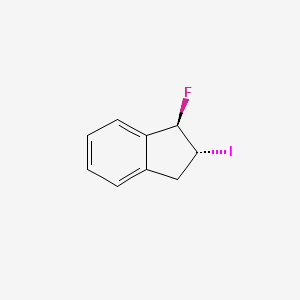
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
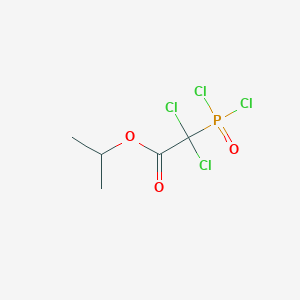
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
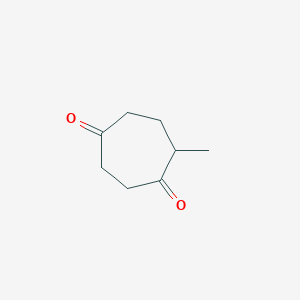
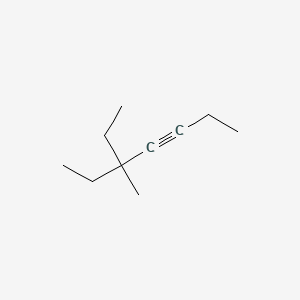
methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
